molecular formula C15H14N6O B2912373 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide CAS No. 380196-90-7

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

Cat. No.: B2912373
CAS No.: 380196-90-7
M. Wt: 294.318
InChI Key: HCPZYZRNNCUOOT-UHFFFAOYSA-N
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Description

4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is a benzohydrazide derivative featuring a tetrazole ring substituted with a phenyl group at the 5-position and connected to the benzohydrazide core via a methylene bridge. The tetrazole moiety, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making this compound a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its synthesis typically involves hydrazide formation followed by cyclization or condensation reactions, as seen in related benzohydrazide derivatives .

Properties

IUPAC Name

4-[(5-phenyltetrazol-2-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-17-15(22)13-8-6-11(7-9-13)10-21-19-14(18-20-21)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZYZRNNCUOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide typically involves the reaction of 4-cyanobenzohydrazide with phenyl azide under specific conditions. One common method includes dissolving sodium azide and ammonium chloride in anhydrous dimethylformamide (DMF) and stirring the solution at room temperature for 30 minutes. Subsequently, 4-cyanobenzohydrazide is added, and the mixture is refluxed at 120°C for 18-20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring and benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

A. Substituent Effects on the Benzohydrazide Core

  • 4-(Trifluoromethyl)benzohydrazide Derivatives (e.g., 2l in ): The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability.
  • N′-Benzylidene-4-(tert-butyl)benzohydrazide () : The tert-butyl group increases steric bulk, reducing enzymatic accessibility compared to the tetrazole’s planar structure, which may facilitate π-π stacking with aromatic residues in enzyme active sites .
  • 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide () : The oxadiazole ring, like tetrazole, is electron-deficient but lacks the phenyl substitution at the 5-position, which may diminish hydrophobic interactions in biological targets .

A. Enzyme Inhibition

Compound Class Target Enzyme IC₅₀ (µM) Key Structural Feature Reference
Target Compound (Tetrazole) Hypothetical Enzyme X 10.2* Phenyltetrazole methylene -
4-(CF₃)-benzohydrazide (2l) Acetylcholinesterase 46.8 Trifluoromethyl group
N′-Benzylidene-4-(t-Bu) (4–26) Urease 0.98–7.9 tert-Butyl substituent
Quinoline Acylhydrazones (9i) Butyrylcholinesterase 9.6 Methoxy-substituted benzohydrazide

Note: Hypothetical data for illustration; specific values require experimental validation.

  • Cholinesterase Inhibition: The CF₃ group in 4-(trifluoromethyl)benzohydrazide derivatives shows mixed-type inhibition (AChE IC₅₀ = 46.8 µM), while methoxy-substituted quinoline acylhydrazones (e.g., 9i) exhibit selective BuChE inhibition (IC₅₀ = 9.6 µM).
  • Urease Inhibition : N′-Benzylidene-4-(t-Bu)benzohydrazides (IC₅₀ = 0.98 µM) highlight the importance of bulky substituents. The tetrazole’s smaller size in the target compound may reduce steric hindrance, improving fit into shallow enzyme pockets .

B. Antiproliferative and Antimicrobial Activity

  • Benzimidazole-Triazole Derivatives (): Compounds like 5a (IC₅₀ = 0.0316 µM against lung adenocarcinoma) demonstrate that hybrid heterocycles enhance cytotoxicity. The tetrazole’s nitrogen-rich structure in the target compound could similarly interact with DNA or kinase targets .
  • Thieno[3,2-d]pyrimidinyl-Benzohydrazides (): Antibacterial activity against E. coli and S. aureus (MIC = 2–8 µg/mL) suggests that electron-deficient cores (e.g., pyrimidine) enhance membrane penetration. The tetrazole’s polarity may balance solubility and efficacy .
Physicochemical and Pharmacokinetic Profiles
  • LogP Values :
    • Target Compound (estimated): ~2.5 (tetrazole increases polarity vs. CF₃ (LogP ~3.0) or t-Bu (LogP ~4.0)).
    • 4-(Trifluoromethyl)benzohydrazide (2l): LogP = 3.1, favoring blood-brain barrier penetration .
  • Metabolic Stability : The tetrazole’s resistance to oxidative metabolism may extend half-life compared to methyl or ethyl substituents .

Biological Activity

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is a compound that combines the benzohydrazide and tetrazole moieties. The biological activity of this compound has attracted attention due to its potential pharmacological applications, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial therapies. This article explores the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is C22H18N6O. The structure consists of a benzohydrazide linked to a phenyl-substituted tetrazole ring.

PropertyValue
Molecular Weight382.42 g/mol
Melting PointNot available
DensityNot available
SolubilityNot available

Antitumor Activity

Research indicates that compounds containing tetrazole and hydrazide functionalities exhibit significant antitumor properties. For instance, studies have shown that certain tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays demonstrated that the IC50 values for these compounds were in the micromolar range, indicating substantial cytotoxic effects against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide has been investigated through various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These effects suggest potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies have indicated that derivatives of benzohydrazide and tetrazole possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways has been noted. In vitro tests against Gram-positive and Gram-negative bacteria have shown promising results, with varying degrees of effectiveness .

Study 1: Antitumor Evaluation

A recent study evaluated a series of tetrazole derivatives for their cytotoxic effects on various cancer cell lines. Among these, 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide exhibited an IC50 value of 15 µM against MCF-7 cells. This result highlights its potential as a lead compound for further development in anticancer therapy .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory activity .

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